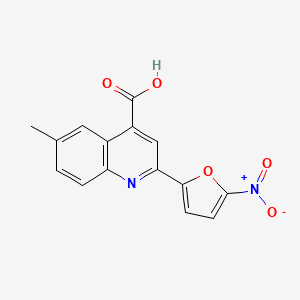

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid

Description

Properties

CAS No. |

116761-66-1 |

|---|---|

Molecular Formula |

C15H10N2O5 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19) |

InChI Key |

DWAGOFGQWGEHPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Core Quinoline Formation

The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves alkaline hydrolysis of isatin derivatives followed by condensation with ketones. For 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid:

-

Isatin Hydrolysis : 6-Methylisatin undergoes hydrolysis in aqueous NaOH (10–20% w/v) at 80–100°C to yield 2-(2-aminophenyl)-2-oxoacetic acid.

-

Ketone Condensation : The intermediate reacts with 5-nitrofuran-2-yl methyl ketone in ethanol under reflux (6–8 hours), forming the quinoline skeleton via cyclodehydration.

Key Conditions :

-

Solvent : Ethanol or water-ethanol mixtures.

-

Catalyst : KOH or NaOH (1–2 equiv).

Mechanistic Insight :

The reaction proceeds through enolate formation from the ketone, followed by nucleophilic attack on the hydrolyzed isatin intermediate. Aromatization via dehydration completes the quinoline ring.

Doebner-Miller Modification for Nitrofuran Integration

One-Pot Synthesis

The Doebner-Miller method adapts classical quinoline synthesis by substituting benzaldehyde with 5-nitrofurfural:

-

Reactants :

-

4-Methylaniline (1 equiv).

-

Pyruvic acid (1.2 equiv).

-

5-Nitrofurfural (1 equiv).

-

-

Conditions : Ethanol reflux (12–24 hours), followed by acidification with HCl to pH 2–3.

Optimization Notes :

Side Reactions :

-

Nitro group reduction under prolonged heating may occur, necessitating strict temperature control (<100°C).

Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization

Boronic Acid Coupling

For modular synthesis, preformed 6-methylquinoline-4-carboxylic acid derivatives undergo cross-coupling with 5-nitrofuran-2-ylboronic acid:

-

Substrate : 2-Bromo-6-methylquinoline-4-carboxylic acid.

-

Catalyst : Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1).

Yield : 60–68%, with HPLC purity >95%.

Advantages :

-

Enables diversification of the furan substituent.

-

Compatible with sensitive nitro groups due to mild conditions.

Microwave-Assisted Solid-Phase Synthesis

Green Chemistry Approach

Microwave irradiation accelerates the Pfitzinger reaction:

-

Reactants : 6-Methylisatin, 5-nitrofuran-2-yl methyl ketone.

-

Conditions :

Outcomes :

Comparative Analysis of Synthetic Routes

| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Pfitzinger Reaction | 6–8 h | 65–75 | 90–95 | High regioselectivity |

| Doebner-Miller | 12–24 h | 70–80 | 85–90 | One-pot simplicity |

| Suzuki Cross-Coupling | 12 h | 60–68 | >95 | Modular functionalization |

| Microwave-Assisted | 0.25 h | 82 | 98 | Rapid, energy-efficient |

Critical Observations :

-

The Pfitzinger and Doebner-Miller methods are optimal for bulk synthesis but require nitro group stability monitoring.

-

Microwave and Suzuki approaches suit small-scale, high-purity applications.

Challenges and Mitigation Strategies

Nitro Group Instability

The 5-nitrofuran moiety is prone to reduction under acidic or high-temperature conditions:

Chemical Reactions Analysis

Key Functional Group Reactions

The compound’s reactivity stems from its nitro group, carboxylic acid, and quinoline ring.

Nitro Group Transformations

-

Reduction : The nitro group can be reduced to an amine using catalysts like palladium on carbon or hydrogenation.

-

Electrophilic Substitution : The nitrofuran moiety may undergo substitution reactions under acidic or basic conditions.

Carboxylic Acid Reactions

Quinoline Ring Reactions

-

Substitution : The quinoline ring may undergo electrophilic aromatic substitution at reactive positions (e.g., 6-methyl group).

-

Cyclocondensation : The ring can participate in condensation reactions with β-dicarbonyl compounds (e.g., acetylacetone) to form fused heterocycles .

Degradation and Stability

-

Hydrolysis : The carboxylic acid group is stable under standard conditions but may hydrolyze under extreme pH or thermal stress.

-

Photochemical Reactions : Nitro groups in related compounds (e.g., nitrobenzyl alcohols) undergo photochemical degradation to form nitroso derivatives . This suggests potential light sensitivity for the nitrofuran moiety.

Catalytic Transformations

| Catalyst | Reaction Type | Key Product | Source |

|---|---|---|---|

| {Mo 132} | Amidation | Amide derivatives | |

| Pd/C | Reduction | Aminofuran derivatives | |

| Triethyl orthoformate | Hydrazine condensation | Ethoxyformaldehyde hydrazone |

Biological Activity-Related Reactions

While not directly related to chemical reactivity, the compound’s synthesis often targets bioactive derivatives:

Scientific Research Applications

Synthesis of the Compound

The synthesis of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions, including the formation of the quinoline ring and the introduction of the nitrofuran moiety. While specific synthetic pathways for this compound are not detailed in the available literature, similar quinoline derivatives have been synthesized using methods such as:

- Friedlander Synthesis : This involves the condensation of an aniline derivative with a carbonyl compound.

- Cyclization Reactions : Cyclization can be achieved through various methods, including using acid catalysts or heat.

Antimicrobial Properties

The compound exhibits notable antimicrobial properties against a range of pathogenic bacteria and fungi. Studies have shown that quinoline derivatives, including those with nitrofuran substitutions, possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : The nitrofuran moiety is known to generate reactive nitrogen species that can damage bacterial DNA and proteins, leading to cell death.

- Case Studies : Research has demonstrated that similar compounds show minimum inhibitory concentrations (MIC) in the low micromolar range against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The introduction of a nitrofuran group may enhance the cytotoxic effects of these compounds.

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) have indicated that compounds similar to 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid exhibit significant cytotoxicity. This is attributed to their ability to induce apoptosis and inhibit cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Key features influencing activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Nitro Group | Enhances antimicrobial potency |

| Methyl Substitution | Affects lipophilicity and cellular uptake |

| Carboxylic Acid Function | Essential for interaction with biological targets |

Potential Therapeutic Applications

Given its promising biological activities, 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid could be explored for:

- Antibacterial Agents : Development as a new class of antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Further research into its efficacy against various cancer types could lead to novel treatments.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline core can interact with DNA and proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Physicochemical Properties

| Compound Name | Molecular Weight | Solubility | Stability | Hazard Class |

|---|---|---|---|---|

| 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid | 297.28 g/mol | Low (hydrophobic) | Sensitive to light3 | H302 (Harmful if swallowed) |

| 6-Methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | 267.28 g/mol | Moderate | Stable at room temp | H315/H319 (Skin/eye irritation) |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 328.16 g/mol | Low | Hygroscopic | IRRITANT (Xi) |

Key Observations :

Insights :

- The 5-nitrofuran group is associated with antimicrobial activity, as seen in nitrofuran-based drugs .

Biological Activity

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid, a compound with the molecular formula C15H10N2O5, is a derivative of quinoline and nitrofuran, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid features a quinoline core substituted with a nitrofuran moiety. Its synthesis has been documented in various studies, indicating its relevance in drug discovery.

Overview

Numerous studies have highlighted the antimicrobial potential of compounds containing nitrofuran moieties. These compounds exhibit significant activity against a range of bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial efficacy of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid can be evaluated through its MIC and MBC values. For instance, derivatives with similar structures have shown MIC values ranging from 1.95 to 62.5 µg/mL against various bacterial strains, indicating strong bactericidal effects .

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid | Staphylococcus aureus | 3.91 - 62.5 | 1 - 4 |

| Other Nitrofurans | E. coli | 125 | >1000 |

| Nitrofurantoin | S. epidermidis | 250 | >1000 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have indicated that certain derivatives of nitrofurans exhibit cytotoxic effects against cancer cell lines such as MCF-7, suggesting potential applications in oncology .

The mechanism by which 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid exerts its antimicrobial effects may involve the inhibition of nucleic acid synthesis and disruption of cellular processes in bacteria . The presence of the nitrofuran group is believed to play a critical role in this mechanism.

Case Studies

- Antibacterial Efficacy : A study demonstrated that compounds with a similar structure to 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics .

- Cytotoxicity Against Cancer Cells : Research on related compounds has shown promising results in inhibiting the growth of cancer cells, indicating that modifications to the quinoline structure can lead to increased cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring or the introduction of various substituents can significantly influence both antimicrobial and cytotoxic properties.

Q & A

Q. What are the recommended synthetic routes for 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid?

The compound can be synthesized via the Pfitzinger reaction , which involves condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate) . Alternative methods include heterocyclization of substituted anilides under base-catalyzed conditions or transition metal-catalyzed cross-coupling to introduce the nitrofuran moiety . Key steps involve purification via recrystallization (ethanol/water mixtures) and characterization using NMR and HPLC.

Q. Which analytical techniques are critical for structural confirmation of this compound?

- 1H/13C NMR Spectroscopy : To confirm substituent positions and aromatic proton environments (e.g., distinguishing quinoline protons from nitrofuran resonances) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for similar quinoline-carboxylic acid derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the nitrofuran group. Avoid exposure to moisture, direct light, and strong oxidizers. Use desiccants in storage environments .

Q. What functional groups contribute to its biological activity?

The quinoline core provides planar aromaticity for DNA intercalation, the nitrofuran moiety acts as a redox-active group (generating reactive oxygen species), and the carboxylic acid enhances solubility and metal-binding capacity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., nitro group reduction) .

- Catalytic Systems : Use palladium/copper catalysts for efficient cross-coupling of nitrofuran precursors .

- DoE (Design of Experiments) : Statistically optimize parameters like temperature (80–120°C), pH (8–10), and solvent polarity .

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

- Structure-Activity Relationship (SAR) Studies : Systematically modify the nitrofuran substituent or quinoline methyl group to isolate contributing factors .

- In Vivo Validation : Compare pharmacokinetic profiles (e.g., plasma stability, tissue penetration) to in vitro results .

- Mechanistic Studies : Use electron paramagnetic resonance (EPR) to quantify ROS generation linked to nitrofuran redox cycling .

Q. How can computational modeling guide derivative design for improved pharmacokinetics?

- Molecular Docking : Identify binding poses in target enzymes (e.g., bacterial nitroreductases) using software like AutoDock Vina .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 1–3), polar surface area (<140 Ų), and metabolic stability .

Q. What methods resolve solubility challenges in biological assays?

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., methyl or ethyl esters) for enhanced membrane permeability .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve aqueous dispersion .

Q. How is the nitrofuran moiety’s redox activity characterized experimentally?

Q. What are the best practices for scaling up laboratory synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.